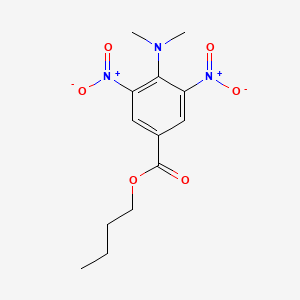
Butyl 4-(dimethylamino)-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(dimethylamino)-3,5-dinitrobenzoate is an organic compound with a complex structure that includes a butyl ester group, a dimethylamino group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(dimethylamino)-3,5-dinitrobenzoate typically involves the esterification of 4-(dimethylamino)-3,5-dinitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(dimethylamino)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products typically include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Butyl 4-(dimethylamino)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl 4-(dimethylamino)-3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the dimethylamino group can interact with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(dimethylamino)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Butyl 3,5-dinitrobenzoate: Lacks the dimethylamino group, reducing its nucleophilic substitution potential.
4-(Dimethylamino)-3,5-dinitrobenzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.
Uniqueness
Butyl 4-(dimethylamino)-3,5-dinitrobenzoate is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C13H17N3O6 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
butyl 4-(dimethylamino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H17N3O6/c1-4-5-6-22-13(17)9-7-10(15(18)19)12(14(2)3)11(8-9)16(20)21/h7-8H,4-6H2,1-3H3 |
InChI Key |
GNLJFUYMSKGSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















